1,4-Benzodioxin
CAS No.: 255-37-8
Cat. No.: VC1661088
Molecular Formula: C8H6O2
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 255-37-8 |
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Molecular Formula | C8H6O2 |
Molecular Weight | 134.13 g/mol |
IUPAC Name | 1,4-benzodioxine |
Standard InChI | InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |
Standard InChI Key | HPARLNRMYDSBNO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)OC=CO2 |
Canonical SMILES | C1=CC=C2C(=C1)OC=CO2 |
Introduction
Chemical Properties and Structure
1,4-Benzodioxin has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol . Its structure consists of a benzene ring fused with a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. The heterocyclic ring contains a double bond, distinguishing it from the saturated 1,4-benzodioxan.
The IUPAC name for this compound is 1,4-benzodioxine . Its structure can be represented by the following SMILES notation:
And its InChI representation is:
InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
The presence of the double bond in the heterocyclic ring makes 1,4-Benzodioxin more rigid and planar compared to 1,4-Benzodioxan, which affects its chemical reactivity and biological interactions. The unsaturated dioxin ring contributes to the compound's aromaticity and influences its electronic properties.
Synthesis Methods
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Oxidation of 1,4-Benzodioxan to introduce the double bond in the heterocyclic ring
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Cyclization reactions involving appropriately substituted benzene derivatives and reagents that can form the unsaturated dioxin ring
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Ring-closing reactions of properly functionalized precursors
In contrast, the synthesis of the related 1,4-Benzodioxan and its derivatives is well-documented in the literature. Various approaches include:
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Oxidative coupling of phenols with phenylpropenes as described by Merlini and Zanarotti
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Coupling reactions using silver(I) oxide in benzene to couple phenols, giving 1,4-benzodioxane products
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Reactions involving 2-bromo-3-oxypropionates and phenols to create the 1,4-benzodioxane structure
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Six-step synthesis starting from gallic acid for creating 1,4-benzodioxane-6-carboxylic acid amide analogs
These synthetic routes for 1,4-Benzodioxan could potentially be adapted to synthesize 1,4-Benzodioxin through additional steps to introduce unsaturation in the heterocyclic ring.
Derivatives and Related Compounds
The most closely related compound to 1,4-Benzodioxin is its 2,3-dihydro derivative, 1,4-Benzodioxan (2,3-dihydro-1,4-benzodioxin), which has been extensively studied and has numerous applications in medicinal chemistry .
Other related derivatives include:
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Substituted 1,4-Benzodioxins, such as 2-ethyl-1,4-benzodioxine mentioned in the scientific literature
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1,4-Benzodioxan-6-amine (C8H9NO2), which has applications in synthetic chemistry
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Benzo[b] dioxin-2(3H)-one, a lactone derivative with the molecular formula C8H6O3
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1,4-Benzodioxan-6-carboxylic acid derivatives, which have been synthesized for medicinal chemistry applications
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2-(chloromethyl)-2,3-dihydro-1,4-Benzodioxin, which can serve as a synthetic intermediate
The 1,4-Benzodioxan scaffold has been extensively used in medicinal chemistry, particularly for developing compounds with activity at various receptors including α1-adrenergic receptors, serotonin receptors, and neuronal nicotinic receptors .
Biological Activity and Pharmacological Properties
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Adrenergic Receptor Activity: Many 1,4-Benzodioxan derivatives act as antagonists at α1-adrenergic receptors, with varying degrees of subtype selectivity . For example, compound 14 mentioned in research findings showed selective α1D-AR antagonist properties .
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Serotonergic Activity: Some derivatives have shown activity at serotonin receptors, particularly as 5-HT1A receptor agonists .
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Anticancer Properties: Certain 1,4-Benzodioxan derivatives have demonstrated cytotoxic effects against cancer cells, including prostate cancer cell lines (PC-3) . Compound 13 mentioned in structure-activity relationship studies showed potential as an anticancer agent .
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Anti-inflammatory Properties: The anti-inflammatory properties of compounds containing the benzo-1,4-dioxane subunit have been studied, as mentioned in chemical property databases .
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Neuroprotective Effects: Some derivatives, particularly those acting as 5-HT1A receptor agonists, have potential neuroprotective properties that could be beneficial in treating neurological disorders .
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Lignan Natural Products: 1,4-Benzodioxan-containing lignans from natural sources have exhibited various biological activities, including antioxidant and anticancer properties. The review of 1,4-benzodioxane lignan natural products highlights their diverse biological activities .
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